molecular formula C23H46N2O B085875 Oleamidopropyl dimethylamine CAS No. 109-28-4

Oleamidopropyl dimethylamine

Cat. No.: B085875
CAS No.: 109-28-4
M. Wt: 366.6 g/mol
InChI Key: UCWYGNTYSWIDSW-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Oleamidopropyl dimethylamine primarily functions as an antistatic agent and emulsifier in cosmetic products . It is used in products such as body lotions, creams, shampoos, conditioners, and hair relaxers . The compound’s primary targets are the hair and skin, where it helps to reduce static electricity and improve the texture and appearance of these tissues .

Mode of Action

As an antistatic agent, this compound neutralizes the electrical charge on a surface, preventing static electricity. As an emulsifier, it helps to mix oil and water, improving the texture and consistency of cosmetic products . It can effectively remove grease and dirt and can form a stable emulsifying system during cleaning .

Biochemical Pathways

It is known that the compound is manufactured by the amidization of fatty acids with 3,3-dimethylaminopropylamine, most commonly under alkaline or acidic conditions .

Pharmacokinetics

Safety assessments indicate that the compound is safe as a cosmetic ingredient when formulated to be non-sensitizing .

Result of Action

This compound deeply moisturizes hair and skin, improving its softness and gloss, and reducing dryness and UV damage to hair and skin . In addition, it also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the product it is used in can affect its emulsifying and antistatic properties. Furthermore, the compound’s action may be influenced by the presence of other ingredients in the product, such as fragrances or preservatives .

Biochemical Analysis

Biochemical Properties

Oleamidopropyl dimethylamine plays a significant role in biochemical reactions. It deeply moisturizes hair and skin, improving their softness and gloss, and reducing dryness and UV damage . It also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its moisturizing and antioxidant properties . By improving the hydration of skin cells, it can enhance cell function and potentially influence cell signaling pathways and gene expression related to skin health and hair growth .

Molecular Mechanism

Its moisturizing and antioxidant effects suggest that it may interact with biomolecules in the skin and hair, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Given its use in cosmetics, it is likely that it has a stable profile and does not degrade significantly over time .

Metabolic Pathways

Given its role as an antistatic agent and moisturizer, it may interact with enzymes or cofactors involved in skin and hair health .

Transport and Distribution

Given its use in cosmetics, it is likely that it is able to penetrate the skin and hair to exert its moisturizing and antistatic effects .

Subcellular Localization

Given its role in moisturizing the skin and hair, it is likely that it interacts with components of the cell membrane or other subcellular structures involved in maintaining hydration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleamidopropyl dimethylamine is synthesized through the reaction of oleic acid with 3-dimethylaminopropylamine (DMAPA). The reaction typically occurs under heating conditions, with temperatures ranging from 75°C to 175°C . The progress of the reaction is monitored using standard analytical tests until the desired specifications are met .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of refined coconut oil or olive oil as the fatty acid source. The fatty acids are reacted with DMAPA under controlled heating conditions to produce the final product . This process ensures the consistent quality and purity of the compound, making it suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Oleamidopropyl dimethylamine primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation reactions can produce oxidized derivatives of the compound .

Scientific Research Applications

Oleamidopropyl dimethylamine has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific fatty acid source (oleic acid) and its unique balance of emulsifying and antistatic properties. This makes it particularly effective in formulations where both properties are desired, such as in hair care products to improve softness and reduce static .

Properties

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWYGNTYSWIDSW-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873803
Record name N-[3-(Dimethylamino)propyl]oleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

109-28-4
Record name N-[3-(Dimethylamino)propyl]oleamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminopropyl oleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleamidopropyl dimethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[3-(Dimethylamino)propyl]oleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]oleamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEAMIDOPROPYL DIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79K39JU7RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleamidopropyl dimethylamine
Reactant of Route 2
Reactant of Route 2
Oleamidopropyl dimethylamine
Reactant of Route 3
Reactant of Route 3
Oleamidopropyl dimethylamine
Reactant of Route 4
Reactant of Route 4
Oleamidopropyl dimethylamine
Reactant of Route 5
Reactant of Route 5
Oleamidopropyl dimethylamine
Reactant of Route 6
Reactant of Route 6
Oleamidopropyl dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.